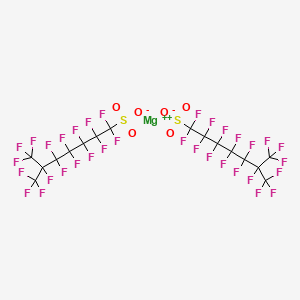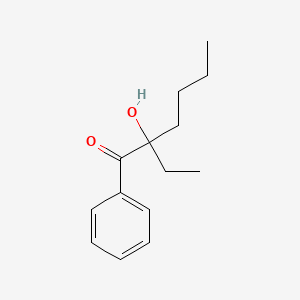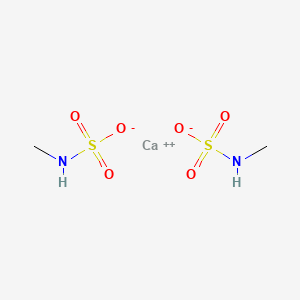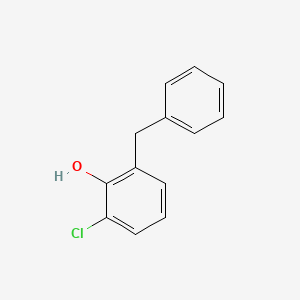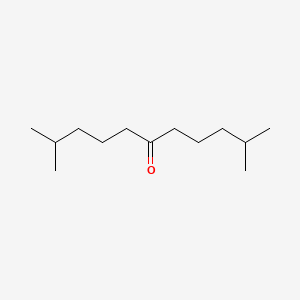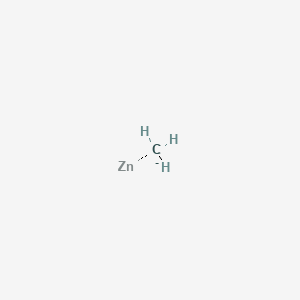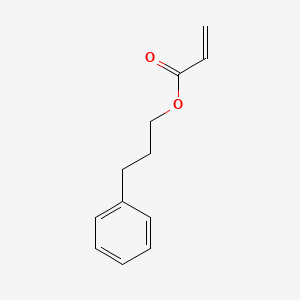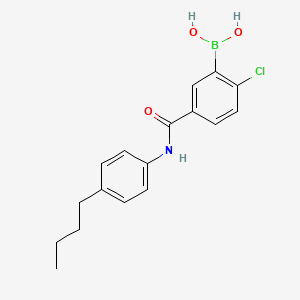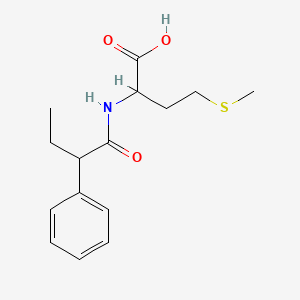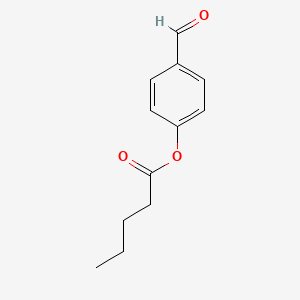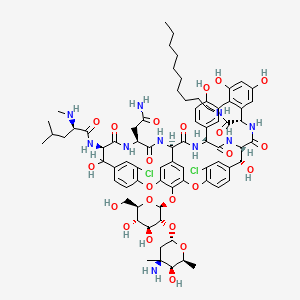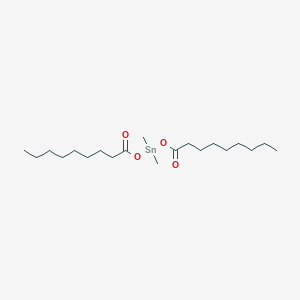
Dimethylbis(nonanoyloxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis(nonanoyloxy)stannane is an organotin compound with the molecular formula C20H40O4Sn. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethylbis(nonanoyloxy)stannane typically involves the reaction of dimethyltin dichloride with nonanoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis(nonanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The nonanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethylbis(nonanoyloxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of various industrial products, including coatings, plastics, and adhesives
Wirkmechanismus
The mechanism of action of dimethylbis(nonanoyloxy)stannane involves its interaction with molecular targets and pathways in biological systems. It can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin maleate
- Dibutylbis(stearoyloxy)stannane
Uniqueness
Dimethylbis(nonanoyloxy)stannane is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological systems sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
85702-86-9 |
|---|---|
Molekularformel |
C20H40O4Sn |
Molekulargewicht |
463.2 g/mol |
IUPAC-Name |
[dimethyl(nonanoyloxy)stannyl] nonanoate |
InChI |
InChI=1S/2C9H18O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9(10)11;;;/h2*2-8H2,1H3,(H,10,11);2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
DPSIFYQDSWBZKZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


